N-(2-phenylethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
N-(2-phenylethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It features a benzothiophene core, which is a sulfur-containing heterocycle, and a phenylethyl group attached to the nitrogen atom of the carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable precursors.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions using 2-phenylethylamine.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety.
Substitution: Nucleophilic substitution reactions can take place at the phenylethyl group or the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving benzothiophene derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of pain management and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
- N-(2-phenylethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- N-(2-phenylethyl)-4,5,6,7-tetrahydro-2-benzofuran-1-carboxamide
- N-(2-phenylethyl)-4,5,6,7-tetrahydro-2-benzopyran-1-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic core, where the sulfur atom in the benzothiophene ring is replaced by oxygen in benzofuran and benzopyran derivatives.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and stability.
- Biological Activity: The presence of different heteroatoms can influence the compound’s interaction with biological targets, potentially leading to differences in pharmacological effects.
This compound stands out due to its unique sulfur-containing benzothiophene core, which may confer distinct biological activities compared to its oxygen-containing analogs.
Properties
IUPAC Name |
N-(2-phenylethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-17(18-11-10-13-6-2-1-3-7-13)16-15-9-5-4-8-14(15)12-20-16/h1-3,6-7,12H,4-5,8-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQMBHVBEKHRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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